
3,11-Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,11-Dimethylchrysene is a derivative of Chrysene . It is part of a group of polycyclic aromatic compounds suspected to have tumor-initiating effects on humans . The molecular formula of 3,11-Dimethylchrysene is C20H16 and it has a molecular weight of 256.34 .
Molecular Structure Analysis
The structure of 3,11-dimethylchrysene is characterized by two bay regions, one with a methyl group, and the other with a methyl and a methylene group. This structure contributes to the high reactivity of this compound.Physical And Chemical Properties Analysis
3,11-Dimethylchrysene has a molecular weight of 256.34 . Its melting point is 104-106°C and its boiling point is 462.3±15.0 °C . It has a density of 1.142±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .Relevant Papers One relevant paper titled “Identification of metabolites of 5,11-dimethylchrysene and 5,12-dimethylchrysene and the influence of a peri-methyl group on their formation” was found . The paper investigates the in vitro metabolism by mouse and rat liver of the strong tumor initiator, 5,11-dimethyichrysene (5,11-diMeC) and its inactive analogue, 5,12-dimethylchrysene (5,12-diMeC) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3,11-Dimethylchrysene involves the alkylation of naphthalene followed by cyclization to form chrysene, which is then further alkylated to obtain 3,11-Dimethylchrysene.", "Starting Materials": [ "Naphthalene", "Methyl iodide", "Sodium hydride", "Bromine", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Potassium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Alkylation of Naphthalene", "Naphthalene is reacted with methyl iodide in the presence of sodium hydride to form 1-methyl naphthalene.", "Step 2: Cyclization of 1-methyl naphthalene to form Chrysene", "1-methyl naphthalene is reacted with bromine in acetic acid to form 1-bromo-2-methyl naphthalene.", "1-bromo-2-methyl naphthalene is then treated with sulfuric acid and heated to form chrysene.", "Step 3: Alkylation of Chrysene to form 3,11-Dimethylchrysene", "Chrysene is reacted with methyl iodide in the presence of potassium hydroxide to form 3-methyl chrysene.", "3-methyl chrysene is then reacted with methyl iodide in the presence of sodium hydride to form 3,11-Dimethylchrysene.", "The final product is then purified by recrystallization from a mixture of methanol and ethanol." ] } | |
CAS-Nummer |
139493-40-6 |
Produktname |
3,11-Dimethylchrysene |
Molekularformel |
C20H16 |
Molekulargewicht |
256.348 |
IUPAC-Name |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI-Schlüssel |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C=CC4=CC=CC=C4C3=C(C=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



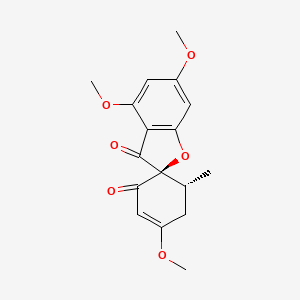
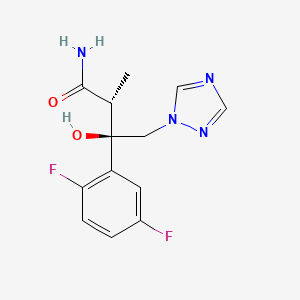
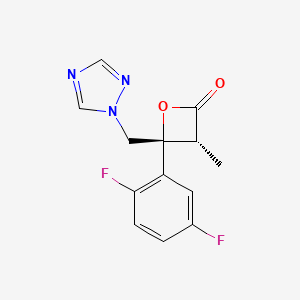

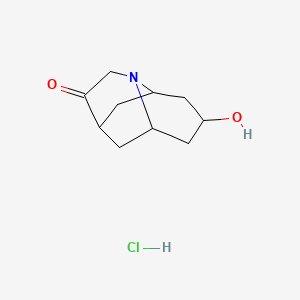


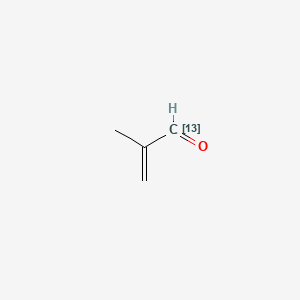
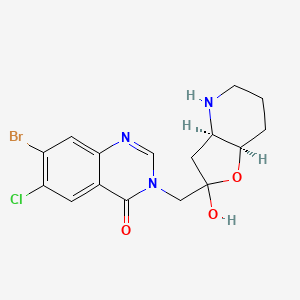
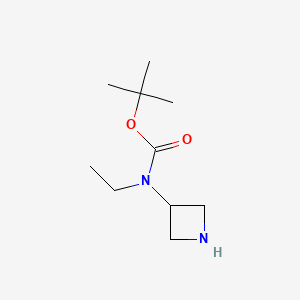

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)